molecular formula C8H9NO2 B150088 2-Methoxybenzamide CAS No. 2439-77-2

2-Methoxybenzamide

Cat. No. B150088
CAS RN: 2439-77-2
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Description

2-Methoxybenzamide is a chemical compound that has been studied in various contexts, particularly for its potential applications in medicinal chemistry and its role in biological systems. It is structurally characterized by the presence of a methoxy group attached to the second carbon of the benzamide moiety.

Synthesis Analysis

The synthesis of 2-methoxybenzamide derivatives has been explored in several studies. For instance, a directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide was performed, leading to the synthesis of 2-methoxy-6-methylbenzoic acid and lunularic acid, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses . Additionally, a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one was developed to afford a series of 2-aryl quinazolin-4(3H)-one derivatives, showcasing a method for constructing complex molecules from simpler benzamide derivatives .

Molecular Structure Analysis

The molecular structure of 2-methoxybenzamide has been elucidated using various techniques. X-ray single crystal diffraction was used to determine the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, revealing the planarity of the compound and the effects of substituent modifications on the molecular configuration . Gas-phase electron diffraction, complemented by quantum chemical calculations, provided insights into the stable conformers of 2-methoxybenzamide and evidence for intramolecular hydrogen bonding .

Chemical Reactions Analysis

2-Methoxybenzamide and its derivatives participate in various chemical reactions. The compound has been used as a starting material for annulation reactions to create complex heterocyclic structures . It also undergoes directed metalation, which is a strategic reaction for introducing substituents into specific positions on the benzamide ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxybenzamide derivatives have been studied through spectroscopic methods and molecular modeling. Infrared and ultraviolet-visible spectroscopy measurements, along with density functional theory calculations, have provided insights into the structural configurations and reactivity of these compounds. The dipole moment measurements indicate the ability of these molecules to interact with their surroundings, which is relevant for their potential use in medicinal applications .

Case Studies

Several case studies highlight the biological significance of 2-methoxybenzamide derivatives. For example, a derivative was identified as a selective inhibitor of the parasite glyceraldehyde 3-phosphate dehydrogenase, which is important for the treatment of sleeping sickness . Another study found that 3-methoxybenzamide inhibits cell division in Bacillus subtilis, with resistance mutations occurring in the ftsZ gene, which is involved in cell division . These findings underscore the potential of 2-methoxybenzamide derivatives as therapeutic agents.

Scientific Research Applications

Inhibition of Cell Division in Bacteria

2-Methoxybenzamide derivatives, such as 3-Methoxybenzamide (3-MBA), have been studied for their role in inhibiting cell division in bacteria like Bacillus subtilis. This inhibition leads to filamentation and eventually lysis of cells, indicating potential applications in antibacterial strategies (Ohashi et al., 1999).

Development of Antistaphylococcal Agents

3-Methoxybenzamide derivatives have been explored for their potential as antistaphylococcal agents. Through structural modifications, these derivatives have shown improved pharmaceutical properties, suggesting their use in developing new antibacterial drugs (Haydon et al., 2010).

Herbicidal Applications

2-Methoxybenzamides have been identified as lead compounds for the development of bleaching herbicides. Studies have shown that certain derivatives exhibit significant herbicidal activity against specific weeds, indicating their potential in agricultural applications (Zhang et al., 2021).

Molecular Structures and Hydrogen Bonding

Research on the molecular structures of 2-methoxybenzamide has been conducted using electron diffraction and theoretical calculations. This research provides insights into the hydrogen bonding patterns within the molecule, which is crucial for understanding its chemical behavior and potential applications (Aarset et al., 2013).

Chemical Synthesis and Catalysis

2-Methoxybenzamide derivatives have been utilized in chemical syntheses, such as in Rhodium(III)-catalyzed chemodivergent annulations. These reactions are significant in the development of various chemical compounds, highlighting the versatility of 2-methoxybenzamide in synthetic chemistry (Xu et al., 2018).

Sigma Receptor Scintigraphy in Cancer Research

Derivatives of 2-methoxybenzamide have been investigated for their use in sigma receptor scintigraphy, a technique potentially useful in visualizing primary breast tumors in humans. This application suggests a role in cancer diagnosis and research (Caveliers et al., 2002).

Pharmacokinetic Properties

Studies on the pharmacokinetic properties of 2-methoxybenzamide derivatives have been conducted to understand their behavior in biological systems. This research is crucial for developing these compounds as therapeutic agents (Stokes et al., 2012).

Safety And Hazards

2-Methoxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSGMTUGXNYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022189
Record name 2-Methoxybenzamide
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxybenzamide

CAS RN

2439-77-2, 27193-81-3
Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name Benzamide, methoxy-
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Record name 2-Methoxybenzamide
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Record name o-anisamide
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Record name 2-METHOXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (141 mg, 0.319 mmol), 4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid (100 mg, 0.351 mmol), palladium tetrakistriphenyphosphine (22 mg, 0.019 mmol) and sodium carbonate (81 mg, 0.765 mmol) were mixed with ethylene glycol dimethyl ether (4 mL) and water (2 mL). The reaction mixture was heated at reflux overnight. Organic solvent was removed under reduced pressure and the aqueous layer was extracted with dichloromethane. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatography using dichloromethane/methanol (95:5) as mobile phase to give cis-N1-benzyl-4-44-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxybenzamide (126 mg, 71%). 1H NMR (CDCl3) δ 1.83 (m, 6H), 2.34 (s, 3H), 2.45 (m, 11H), 4.02 (s, 3H), 4.43 (d, J=5.66 Hz, 2H), 4.95 (m, 1H), 5.52 (bs, 2H), 7.37 (m, 7H), 8.18 (m, 1H), 8.41 (m, 1H); LC/MS (Micromass-Column: Pecosphere, C18, 3 um, 33×4.6 mm. Eluents: 0% B/A to 100% B/A in 4.5 min.(B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 3.5 mL/min.): MH+=555.5, Rt=2.65 min.
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Reaction Step One
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

40 Parts of cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide monohydrate were boiled in 160 parts of methanol. The product was filtered off while hot and crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane. The product was filtered off, dried and recrystallized from 4-methyl-2-pentanone. The product was filtered off and dried (water-separator) yielding 18.5 parts of cis-4-amino-5-chloro-N-[2-chloro-4-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]aminocarbonyl]-5-methoxyphenyl]-2--methoxybenzamide; mp. 181.5° C. (compound 239).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,860
Citations
T De Paulis, A Janowsky, RM Kessler… - Journal of medicinal …, 1988 - ACS Publications
… From salicyclicacid, the two enantiomers of A-[(l-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide (6b) were prepared in a five-step synthesis. With use of Heindel's triazene …
Number of citations: 49 pubs.acs.org
K Aarset, EM Page, DA Rice - The Journal of Physical Chemistry …, 2013 - ACS Publications
… Thus, for 2-methoxybenzamide, we assumed that the two lowest energy conformers were present in the gas phase. In both of these conformers, the C 12 ═O 13 vector is calculated to …
Number of citations: 9 pubs.acs.org
DB Reitz, SM Massey - The Journal of Organic Chemistry, 1990 - ACS Publications
… Recently, Comins6 has reported that the tertiary /3-amino-2-methoxybenzamide 1 undergoes … Snieckus7has reported that iVdV-dimethyl-2-methoxybenzamide (6) undergoes directed …
Number of citations: 51 pubs.acs.org
S Wilbrand, C Neis, K Hegetschweiler - … Crystallographica Section E …, 2012 - scripts.iucr.org
The crystal structure of the title compound, C8H9NO3, features centrosymmetric dimers with two amide groups interconnected by a pair of almost linear N—H⋯O hydrogen bonds. …
Number of citations: 1 scripts.iucr.org
VA Trush, NS Kariaka, VV Dyakonenko… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title compound, C20H18NO3P, the C=O and P=O groups of the carbacylamidophosphate (CAPh) fragments are located in a synclinal position relative to each other and are pre-…
Number of citations: 1 scripts.iucr.org
S Iwanami, M Takashima, Y Hirata… - Journal of Medicinal …, 1981 - ACS Publications
… 4-(jV-Acetyl-JV-methylamido)-JV-(l-benzylpyrrolidin-3yl)-5-chloro-2-methoxybenzamide (52). Compound 41 (1.87 g, 5.0 mmol) was refluxed in a mixture of acetic anhydride (2.0 g, 19.6 …
Number of citations: 93 pubs.acs.org
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
… a significant difference in the binding affinity for the dopamine D2 and the 5-HT3 receptors, (R)-82, which constitute a novel amine moiety of the 4-amino-5-chloro-2methoxybenzamide …
Number of citations: 29 www.jstage.jst.go.jp
C Sun, D Zhang, T Luan, Y Wang, W Zhang, L Lin… - RSC …, 2021 - pubs.rsc.org
… We report herein the design and synthesis of a series of 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. The pharmacological data demonstrated that compound …
Number of citations: 7 pubs.rsc.org
LE Fisher, JM Muchowski, RD Clark - The Journal of Organic …, 1992 - ACS Publications
… In this regard, lithiation of IV-propenyl-2-methoxybenzamide (9, Scheme II) under the usual conditions followed by reaction with methyl iodide gave a complex mixture of products.19® If, …
Number of citations: 74 pubs.acs.org
MM Abdulla, AE Amr, MA Al-Omar, AA Hussain… - Life Sci. J, 2013 - academia.edu
… of Some New Synthesized Pyridin-2-yl)phenyl)-2methoxybenzamide and Thieno[2,3-b]pyridine … We have synthesized and tested two series of pyridin-2-yl)phenyl)-2-methoxybenzamide …
Number of citations: 6 www.academia.edu

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